

# Zegravirimat antiviral activity spectrum

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zegravirimat**

Cat. No.: **B12392833**

[Get Quote](#)

An In-depth Technical Guide to the Antiviral Activity Spectrum of Tecovirimat

Disclaimer: Initial searches for "**Zegravirimat**" did not yield any relevant results. It is highly probable that this is a misspelling of "Tecovirimat" (also known as TPOXX® or ST-246), a well-documented antiviral agent. This guide will focus on the known antiviral activity and characteristics of Tecovirimat.

## Introduction

Tecovirimat is a potent antiviral drug with a well-defined spectrum of activity primarily directed against members of the Orthopoxvirus genus.<sup>[1][2]</sup> It was initially developed as a countermeasure for smallpox, caused by the variola virus, and has since demonstrated efficacy against other orthopoxviruses, including monkeypox virus, vaccinia virus, and cowpox virus.<sup>[3]</sup> <sup>[4]</sup> This technical guide provides a comprehensive overview of Tecovirimat's antiviral activity, mechanism of action, and the experimental methodologies used for its evaluation.

## Antiviral Activity Spectrum

Tecovirimat exhibits potent and selective activity against orthopoxviruses. In vitro studies have consistently demonstrated its ability to inhibit the replication of a wide range of these viruses at nanomolar concentrations.<sup>[5][6][7]</sup>

## Quantitative Antiviral Data

The following table summarizes the in vitro efficacy of Tecovirimat against various orthopoxviruses. The 50% effective concentration (EC50) represents the drug concentration

required to inhibit viral replication by 50%.

| Virus                           | Cell Line | EC50 (μM)     | Reference           |
|---------------------------------|-----------|---------------|---------------------|
| Monkeypox Virus (MPXV)          | Vero      | 0.0127        | <a href="#">[5]</a> |
| Monkeypox Virus (MPXV)          | Calu-3    | ~0.01         | <a href="#">[8]</a> |
| Monkeypox Virus (MPXV) Clade 1a | U2OS      | 0.0043        | <a href="#">[7]</a> |
| Monkeypox Virus (MPXV) Clade 1b | U2OS      | 0.0018        | <a href="#">[7]</a> |
| Monkeypox Virus (MPXV) Clade 2a | U2OS      | 0.0033        | <a href="#">[7]</a> |
| Monkeypox Virus (MPXV) Clade 2b | U2OS      | 0.0021        | <a href="#">[7]</a> |
| Variola Virus (VARV)            | Multiple  | 0.01 - 0.07   | <a href="#">[1]</a> |
| Cowpox Virus (CPXV)             | Multiple  | Not Specified | <a href="#">[1]</a> |
| Vaccinia Virus (VACV)           | Multiple  | Not Specified | <a href="#">[1]</a> |

Note: Tecovirimat has been shown to be highly selective, with no significant activity observed against other classes of viruses at concentrations up to 40 μM.[\[1\]](#)

## Mechanism of Action

Tecovirimat exerts its antiviral effect by targeting the orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the extracellular enveloped virus (EEV).[\[2\]](#)[\[3\]](#) The EEV form is crucial for the cell-to-cell spread of the virus within a host.[\[2\]](#) By inhibiting p37, Tecovirimat prevents the wrapping of mature virions (MVs) with a double membrane derived from the Golgi or endosomal compartments, thus blocking the formation of EEVs and limiting viral dissemination.[\[1\]](#)[\[9\]](#) Recent studies suggest that Tecovirimat acts as a

"molecular glue," inducing the dimerization of the F13 phospholipase, which in turn blocks its function.[7][10]

## Signaling Pathway of Tecovirimat Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Tecovirimat targeting the p37 protein to inhibit viral wrapping.

## Experimental Protocols

The antiviral activity and cytotoxicity of Tecovirimat are typically evaluated using a variety of *in vitro* and *in vivo* models.

### In Vitro Efficacy Assays

#### 1. Plaque Reduction Assay:

- Objective: To determine the concentration of Tecovirimat required to reduce the number of viral plaques by 50% (EC50).
- Methodology:
  - Confluent monolayers of a suitable cell line (e.g., Vero, U2OS) are prepared in multi-well plates.

- Cells are infected with a known amount of virus for a specific adsorption period.
- The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Tecovirimat.
- Plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
- Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- The EC50 value is calculated by comparing the number of plaques in treated wells to untreated control wells.[\[5\]](#)

## 2. Cytopathic Effect (CPE) Inhibition Assay:

- Objective: To measure the ability of Tecovirimat to protect cells from virus-induced cell death.
- Methodology:
  - Cells are seeded in 96-well plates and allowed to adhere.
  - Serial dilutions of Tecovirimat are added to the wells, followed by the addition of the virus.
  - Plates are incubated until significant CPE is observed in the virus control wells.
  - Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).
  - The EC50 is determined as the concentration of the drug that protects 50% of the cells from viral-induced death.[\[1\]](#)

## In Vivo Efficacy Models

Animal models are crucial for evaluating the in vivo efficacy of Tecovirimat.

- Non-human Primate (NHP) Model: Cynomolgus macaques are challenged with a lethal dose of monkeypox virus. Tecovirimat is administered orally, and the primary endpoint is survival. Secondary endpoints can include lesion formation and viral load.[\[1\]](#)
- Rabbit (RPXV) Model: Rabbits are challenged with a lethal dose of rabbitpox virus. Tecovirimat treatment is evaluated based on survival rates.[\[1\]](#)

- Mouse Model: CAST/EiJ mice are infected intranasally with monkeypox virus. The efficacy of oral Tecovirimat treatment is assessed by measuring the reduction in viral titers in various tissues.[\[6\]](#)

## Experimental Workflow for Antiviral Evaluation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical and clinical evaluation of Tecovirimat.

## Clinical Experience

Tecovirimat has been approved for the treatment of smallpox.<sup>[11]</sup> Its use for monkeypox is investigational, and it has been made available through expanded access programs during outbreaks.<sup>[11]</sup> Several clinical trials, including STOMP and PALM 007, have been conducted to evaluate the safety and efficacy of Tecovirimat for monkeypox.<sup>[12][13][14]</sup> Initial analyses from these trials have shown that Tecovirimat is safe but did not significantly reduce the time to lesion resolution in all patient populations.<sup>[11][13][15]</sup> However, some data suggests a potential clinical benefit in patients treated early in the course of the disease and in those with severe disease.<sup>[13]</sup>

## Resistance

Naturally occurring resistance to Tecovirimat has not been observed.<sup>[1]</sup> However, resistance can develop under drug selection pressure.<sup>[1]</sup> Mutations in the F13L gene, which codes for the p37 protein, have been associated with Tecovirimat resistance.<sup>[10]</sup>

## Conclusion

Tecovirimat is a highly potent and selective inhibitor of orthopoxviruses with a well-characterized mechanism of action. It targets the p37 protein, preventing the formation of the extracellular enveloped virus and thereby limiting viral spread. While its clinical efficacy in all monkeypox patient populations is still under investigation, it remains an important tool in the arsenal against orthopoxvirus infections, particularly smallpox. Further research and clinical trials will continue to define its optimal use in various clinical settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antivirals With Activity Against Mpox: A Clinically Oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical management, antiviral drugs and immunotherapeutics for treating monkeypox. An update on current knowledge and futuristic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo efficacy of tecovirimat against a recently emerged 2022 monkeypox virus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of Tecovirimat against Mpox virus clades 1a, 1b, 2a and 2b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tecovirimat (TPOXX) for Treatment of Monkeypox | Monkeypox | CDC [cdc.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Topline Results from PALM 007 Study of SIGA's Tecovirimat in Treatment of Mpox Released - BioSpace [biospace.com]
- 14. s204.q4cdn.com [s204.q4cdn.com]
- 15. NIH Study Finds Tecovirimat Was Safe but Did Not Improve Mpox Resolution or Pain | National Institutes of Health (NIH) [nih.gov]
- To cite this document: BenchChem. [Zegruvirimat antiviral activity spectrum]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12392833#zegruvirimat-antiviral-activity-spectrum>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)